1-phenyl-4-sulfanyl-2(1H)-quinolinone
Description
1-Phenyl-4-sulfanyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by a sulfur-containing sulfanyl (-SH) group at position 4 and a phenyl ring at position 1 of the quinolinone core. This compound is synthesized through nucleophilic substitution reactions, such as the thiation of 4-chloroquinolinone precursors using thiourea under fusion conditions . The sulfanyl group enhances reactivity in further derivatization (e.g., S-alkylation or oxidation) and contributes to biological activity, particularly in antimicrobial and fluorescent probe applications . Its structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with distinct absorption bands for the C=S stretch (~1625 cm⁻¹) and aromatic protons in the δ 6.5–8.5 ppm range in ¹H-NMR .
Properties
Molecular Formula |
C15H11NOS |
|---|---|
Molecular Weight |
253.32g/mol |
IUPAC Name |
1-phenyl-4-sulfanylquinolin-2-one |
InChI |
InChI=1S/C15H11NOS/c17-15-10-14(18)12-8-4-5-9-13(12)16(15)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
RNPVGTUBIFIMIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their properties are summarized below:
Physicochemical Properties
- Solubility : Sulfanyl derivatives show moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen bonding from -SH groups. Chloro and alkyl analogs are more lipophilic .
- Stability : 4-Sulfanyl compounds are prone to oxidation, forming disulfides or sulfoxides, whereas 4-azido derivatives require careful handling to avoid explosive decomposition .
Structure-Activity Relationships (SAR)
- Position 4 : Sulfanyl and chloro groups enhance electrophilicity, enabling nucleophilic attacks, while hydroxy groups favor hydrogen bonding .
- Position 1 : N-Alkylation (e.g., 1-Me or 1-Ph) increases metabolic stability and antimicrobial potency .
- Position 2/3 : Bulky substituents (e.g., indolyl or benzyl groups) improve target selectivity but reduce solubility .
Key Research Findings
Synthetic Efficiency: 4-Sulfanylquinolinones are synthesized in higher yields (e.g., 75–85%) compared to 4-azido or hydrazino derivatives (53–60%) .
Biological Relevance : Sulfanyl derivatives act as fluorescent probes for reactive sulfur species (e.g., H₂S) due to their thiol-specific reactivity .
Therapeutic Potential: 4-Sulfanyl analogs are intermediates in antimalarial and anti-fibrosis drug candidates, outperforming chloro derivatives in target affinity .
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